3-Methyl-6-{4-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
3-Methyl-6-{4-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}[1,2,4]triazolo[4,3-b]pyridazine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the triazolopyridazine family, known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-{4-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}[1,2,4]triazolo[4,3-b]pyridazine typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of appropriate hydrazine derivatives with pyridazine carboxylic acids under reflux conditions . The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the triazolopyridazine core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-{4-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles under controlled temperature and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Methyl-6-{4-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}[1,2,4]triazolo[4,3-b]pyridazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-6-{4-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects . For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A five-membered ring containing three nitrogen atoms, known for its antifungal and antibacterial properties.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: A hybrid nucleus with applications in drug design and development.
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazine: Known for its energetic material properties.
Uniqueness
3-Methyl-6-{4-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}[1,2,4]triazolo[4,3-b]pyridazine stands out due to its unique combination of a triazolopyridazine core with piperazine and piperidine moieties. This structure imparts distinct biological activities and makes it a versatile compound for various applications in medicinal chemistry and pharmacology .
Properties
Molecular Formula |
C22H27N7O |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C22H27N7O/c1-17-23-24-20-7-8-21(25-29(17)20)27-11-9-18(10-12-27)22(30)28-15-13-26(14-16-28)19-5-3-2-4-6-19/h2-8,18H,9-16H2,1H3 |
InChI Key |
CYIAYOLAKYQEHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)N4CCN(CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
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